molecular formula C30H36N6O8S3 B13853024 (6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester

(6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester

Cat. No.: B13853024
M. Wt: 704.8 g/mol
InChI Key: AOJSDVLILWNASE-VUMYNCDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Pivaly-Cefditoren Pivoxil is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to release the active compound, cefditoren. This compound is used to treat infections caused by Gram-positive and Gram-negative bacteria, particularly those resistant to other antibiotics. It is commonly used for treating community-acquired pneumonia, acute bacterial exacerbations of chronic bronchitis, pharyngitis, and tonsillitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pivaly-Cefditoren Pivoxil involves multiple steps, starting from the core cephalosporin structure. The key steps include:

Industrial Production Methods

Industrial production of N-Pivaly-Cefditoren Pivoxil typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes:

Chemical Reactions Analysis

Types of Reactions

N-Pivaly-Cefditoren Pivoxil undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the hydrolysis of N-Pivaly-Cefditoren Pivoxil is cefditoren, the active antibiotic compound .

Scientific Research Applications

N-Pivaly-Cefditoren Pivoxil has several scientific research applications, including:

Mechanism of Action

N-Pivaly-Cefditoren Pivoxil exerts its effects by inhibiting bacterial cell wall synthesis. The active compound, cefditoren, binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening and eventual lysis of the bacterial cell wall .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Pivaly-Cefditoren Pivoxil is unique due to its enhanced stability against β-lactamases and its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its prodrug form allows for better oral bioavailability compared to some other cephalosporins .

Properties

Molecular Formula

C30H36N6O8S3

Molecular Weight

704.8 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-[2-(2,2-dimethylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C30H36N6O8S3/c1-15-18(47-13-31-15)10-9-16-11-45-24-20(23(38)36(24)21(16)25(39)43-14-44-27(41)30(5,6)7)33-22(37)19(35-42-8)17-12-46-28(32-17)34-26(40)29(2,3)4/h9-10,12-13,20,24H,11,14H2,1-8H3,(H,33,37)(H,32,34,40)/b10-9-,35-19+/t20-,24-/m1/s1

InChI Key

AOJSDVLILWNASE-VUMYNCDUSA-N

Isomeric SMILES

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)NC(=O)C(C)(C)C)SC2)C(=O)OCOC(=O)C(C)(C)C

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)NC(=O)C(C)(C)C)SC2)C(=O)OCOC(=O)C(C)(C)C

Origin of Product

United States

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